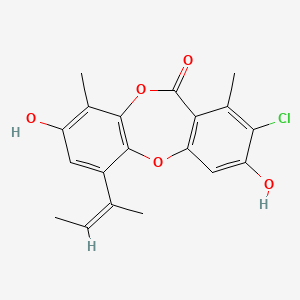
2-Chlorounguinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorounguinol is an organic compound with the molecular formula C19H17ClO5 and a molecular weight of 360.79 g/mol . It is a depsidone derivative, which is a type of secondary metabolite produced by fungi. This compound has been identified as a useful organic compound for research related to life sciences .
Preparation Methods
2-Chlorounguinol can be synthesized from marine fungi, specifically Aspergillus unguis . The synthetic route involves chemical induction and plasma-induced mutagenesis, which effectively influence the secondary metabolism of the fungi . The structures of the compounds are identified using spectroscopic analysis and comparison with literature data .
Chemical Reactions Analysis
2-Chlorounguinol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include spectroscopic investigations and X-ray crystallography . The major products formed from these reactions are depsidone derivatives such as nidulin and unguinol .
Scientific Research Applications
2-Chlorounguinol has a wide range of scientific research applications. It has been shown to have moderate to strong activity towards different microbes . In bioassays, it inhibited acetylcholinesterase with an IC50 of 56.75 μM . Additionally, it has been studied for its potential antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . The compound has also been evaluated for its pharmacological properties and potential utility in asthma therapy .
Mechanism of Action
The mechanism of action of 2-Chlorounguinol involves its interaction with specific molecular targets and pathways. It has been shown to inhibit acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the nervous system . This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects. Additionally, this compound has been shown to reduce TMEM16A-mediated apical chloride currents, which are involved in mucus secretion in asthma .
Comparison with Similar Compounds
2-Chlorounguinol is similar to other depsidone derivatives such as nidulin, nornidulin, and unguinol . These compounds share similar structures and biological activities. this compound is unique in its ability to inhibit acetylcholinesterase and reduce TMEM16A-mediated chloride currents . This makes it a valuable compound for research in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C19H17ClO5 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
1-[(Z)-but-2-en-2-yl]-8-chloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one |
InChI |
InChI=1S/C19H17ClO5/c1-5-8(2)11-6-12(21)9(3)17-18(11)24-14-7-13(22)16(20)10(4)15(14)19(23)25-17/h5-7,21-22H,1-4H3/b8-5- |
InChI Key |
KZPINWADEGOBQG-YVMONPNESA-N |
Isomeric SMILES |
C/C=C(/C)\C1=CC(=C(C2=C1OC3=C(C(=C(C(=C3)O)Cl)C)C(=O)O2)C)O |
Canonical SMILES |
CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=C(C(=C3)O)Cl)C)C(=O)O2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















